molecular formula C8H4Br2ClNO3 B13692056 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone

2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone

Cat. No.: B13692056
M. Wt: 357.38 g/mol
InChI Key: HCTCKVAMVMYRGM-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone typically involves the bromination of 4-chloro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).

Major Products

    Substitution: Formation of 2,2-diamino-1-(4-chloro-3-nitrophenyl)ethanone.

    Reduction: Formation of 2,2-dibromo-1-(4-chloro-3-aminophenyl)ethanone.

    Oxidation: Formation of more oxidized derivatives depending on the conditions used.

Scientific Research Applications

2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(4-bromophenyl)ethanone
  • 2,2-Dibromo-1-(4-chloro-3-hydroxyphenyl)ethanone

Uniqueness

2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4Br2ClNO3

Molecular Weight

357.38 g/mol

IUPAC Name

2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)4-1-2-5(11)6(3-4)12(14)15/h1-3,8H

InChI Key

HCTCKVAMVMYRGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(Br)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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